![molecular formula C19H22N2O3 B2485626 N'-(4-ethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide CAS No. 345367-18-2](/img/structure/B2485626.png)

N'-(4-ethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

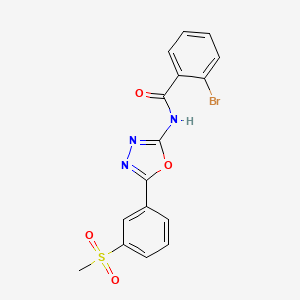

The synthesis of derivatives related to N'-(4-ethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide involves various chemical reactions. For instance, the synthesis of N-[2-(4-methoxyphenyltelluro)ethyl]phthalimide and its interaction with ruthenium(III) chloride highlights complex synthesis routes involving organometallic chemistry (Singh et al., 2000). Another example includes the synthesis of (4-methoxyphenyl)amine derivatives into O-silylurethanes, ureas, and formamides, showcasing the versatility in functional group transformations (Belova et al., 2017).

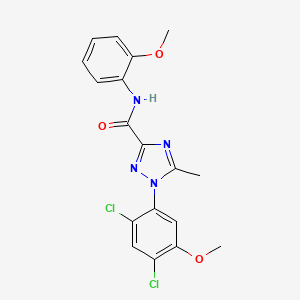

Molecular Structure Analysis

The structural characteristics of related compounds, such as 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, have been elucidated using X-ray diffraction and DFT calculations, providing insights into bond lengths, angles, and conformational preferences (Demir et al., 2015). These studies are crucial for understanding the molecular geometry and electronic properties that influence the chemical behavior of such compounds.

Chemical Reactions and Properties

Research has shown that compounds like this compound can undergo various chemical reactions, including interactions with metals and other organic molecules. The study on N-[2-(4-methoxyphenyltelluro)ethyl]phthalimide's reaction with ruthenium highlights the compound's reactivity and potential for forming novel heterocycles (Singh et al., 2000).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are determined by the compound's molecular structure. For example, the crystal and molecular structure studies of certain derivatives reveal insights into the stability and conformational dynamics that can influence the physical properties (Kaur et al., 2012).

Aplicaciones Científicas De Investigación

1. Structural Investigations and Synthesis

N'-(4-ethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide has been a subject of interest in the study of oxamide derivatives, particularly in their synthesis and structural analysis. A research paper outlines the synthesis and structural investigation of various oxamides, including compounds with similar structures to this compound. These compounds are stabilized by intramolecular hydrogen bonding and exhibit unique structural properties as revealed by NMR spectroscopy and X-ray diffraction studies (Martínez-Martínez et al., 1998).

2. Application in Synthesis of Derivatives

Another study highlights the utility of oxamide derivatives in the synthesis of novel chemical compounds. Specifically, it discusses the use of OxymaPure in conjunction with dicarbodiimide for synthesizing α-ketoamide derivatives. This process benefits from high purity and yield, demonstrating the potential of oxamide derivatives like this compound in complex chemical syntheses (El‐Faham et al., 2013).

3. Involvement in Reaction Mechanisms

A study focusing on the Bischler–Napieralski isoquinoline synthesis mentions compounds similar to this compound. It investigates the reaction mechanisms involved in the synthesis process, specifically the formation of both normal and abnormal products. This provides insights into the chemical behavior and reactivity of such oxamide derivatives under different conditions (Doi et al., 1997).

4. Role in Molecular Imaging

Research on serotonin 1A receptors in Alzheimer's disease used a compound with a similar structure to this compound. The study employed this compound in PET imaging to quantify receptor densities, highlighting its potential use in molecular imaging for neurological conditions (Kepe et al., 2006).

Propiedades

IUPAC Name |

N'-(4-ethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-3-14-4-8-16(9-5-14)21-19(23)18(22)20-13-12-15-6-10-17(24-2)11-7-15/h4-11H,3,12-13H2,1-2H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAGYCHIUFIDACX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-{[4-(2-furoyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![2-methoxy-N-(2-methoxyethyl)-N-[[4-(methylaminomethyl)phenyl]methyl]ethanamine](/img/structure/B2485547.png)

![Tert-butyl 3-[4-(aminomethyl)piperidin-1-yl]azetidine-1-carboxylate;dihydrochloride](/img/structure/B2485550.png)

![2-Oxo-2-phenylethyl 2-(benzo[d]oxazol-2-ylthio)acetate](/img/structure/B2485554.png)

![[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(2,3,4-trimethoxyphenyl)methanone](/img/structure/B2485557.png)

![2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2485561.png)

![5-((4-Ethoxy-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2485562.png)